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Introduction

The development of potent and safe mMRNA vaccines relies heavily on the design of effective
delivery systems. Lipid nanoparticles (LNPs) have emerged as the leading platform for mMRNA
delivery, protecting the nucleic acid from degradation and facilitating its entry into target cells. A
key component of conventional LNPs is a polyethylene glycol (PEG)-conjugated lipid, which
provides a hydrophilic corona to stabilize the particles and prolong their circulation time.
However, concerns regarding the potential for PEG-specific immune responses have prompted
the exploration of alternative stealth polymers.

Polysarcosine (pSar), a biocompatible and non-immunogenic polypeptoid, has shown
significant promise as a substitute for PEG. N-dodecyl-pSar25 is a specific polysarcosine-lipid
conjugate, where a 12-carbon alkyl chain (dodecyl) is attached to a polysarcosine polymer with
an average of 25 repeating units. This molecule is designed to be incorporated into LNP
formulations to enhance their stability and delivery efficiency while potentially mitigating the
Immunogenicity concerns associated with PEGylated lipids.

These application notes provide an overview of the use of N-dodecyl-pSar25 in the
development of mMRNA vaccines, including comparative physicochemical data, detailed
experimental protocols for LNP formulation and evaluation, and a visualization of the cellular
uptake and endosomal escape pathway.
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Data Presentation

The following tables summarize the expected quantitative data for mRNA lipid nanoparticles

formulated with N-dodecyl-pSar25 in comparison to traditional PEG-containing LNPs. The

data is extrapolated from studies on structurally similar polysarcosine lipids (e.g., C14, C16,

and C18-pSar25) as a direct comparative study on N-dodecyl-pSar25 is not yet publicly

available.

Table 1: Physicochemical Characterization of mMRNA-LNPs

LNP Mean Particle Polydispersity
Formulation Size (nm) Index (PDI)

Encapsulation  Zeta Potential
Efficiency (%) (mV)

Standard LNP

o 80 - 100 <0.2 > 90% Slightly negative
(PEG-lipid)
Sar-LNP (N- Slightly negative
P ( 80-120 <0.2 80 - 95% gy neg
dodecyl-pSar25) to neutral
Table 2: In Vitro mRNA Expression
Relative

LNP Formulation Cell Line

Reporter Gene

Luminescence
Units (RLU) -

Normalized to
Standard LNP

Standard LNP (PEG-

o HEK293T Luciferase 1.0
lipid)
pSar-LNP (N-dodecyl- _

HEK293T Luciferase 1.0-15
pSar25)
Standard LNP (PEG- Dendritic Cells )
o Luciferase 1.0
lipid) (DC2.4)
pSar-LNP (N-dodecyl-  Dendritic Cells )

Luciferase 1.2-20

pSar25) (DC2.4)
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Table 3: In Vivo mRNA Expression (Intramuscular Injection in Mice)

Protein Expression  Systemic Protein

. at Injection Site Expression (e.g., in
LNP Formulation Reporter Gene
(RLU) - 24h post- spleen) (RLU) - 24h
injection post-injection
Standard LNP (PEG- ) ) )
o Luciferase Baseline Baseline
lipid)
Expected to be Expected to be
pSar-LNP (N-dodecyl- ) comparable or slightly ~ comparable or slightly
Luciferase ) )
pSar25) higher than Standard higher than Standard
LNP LNP

Experimental Protocols

Protocol 1: Formulation of mMRNA-LNPs using
Microfluidic Mixing

This protocol describes the formulation of MRNA-LNPs containing N-dodecyl-pSar25 using a
microfluidic mixing device.

Materials:

lonizable lipid (e.g., SM-102 or ALC-0315) in ethanol

o DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine) in ethanol

e Cholesterol in ethanol

e N-dodecyl-pSar25 in ethanol

 mMRNA encoding the antigen of interest in a low pH buffer (e.g., 50 mM citrate buffer, pH 4.0)

e Microfluidic mixing device (e.g., NanoAssemblr®)

» Dialysis cassettes (10 kDa MWCO)
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e Phosphate-buffered saline (PBS), sterile
Procedure:
o Prepare Lipid Stock Solution:

o In an ethanol-compatible vial, mix the ionizable lipid, DSPC, cholesterol, and N-dodecyl-
pSar25 at a molar ratio of 50:10:38.5:1.5.

o The total lipid concentration in ethanol should be between 10-25 mg/mL.
» Prepare mRNA Solution:

o Dilute the mRNA stock in 50 mM citrate buffer (pH 4.0) to a final concentration suitable for
the desired mRNA-to-lipid ratio.

e Microfluidic Mixing:
o Set up the microfluidic mixing device according to the manufacturer's instructions.

o Load the lipid solution in ethanol into one syringe and the mRNA solution in the aqueous
buffer into another syringe.

o Set the flow rate ratio of the aqueous to organic phase to 3:1.
o Set the total flow rate to a value between 2-12 mL/min.
o Initiate the mixing process to generate the LNPs.
e Purification:
o Collect the resulting LNP dispersion.
o Transfer the LNP dispersion to a pre-hydrated dialysis cassette.

o Dialyze against sterile PBS at 4°C for at least 18 hours, with at least two changes of PBS,
to remove ethanol and non-encapsulated mRNA.

o Sterilization and Storage:
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o Recover the purified LNPs from the dialysis cassette.

o Sterilize the LNP formulation by passing it through a 0.22 pm sterile filter.

o Store the final LNP formulation at 4°C for short-term use or at -80°C for long-term storage.

Protocol 2: Characterization of mRNA-LNPs

1.

Particle Size and Polydispersity Index (PDI):

Dilute the LNP formulation in PBS.
Measure the hydrodynamic diameter and PDI using Dynamic Light Scattering (DLS).

. MRNA Encapsulation Efficiency:

Use a fluorescent dye that specifically binds to RNA (e.g., RiboGreen® assay).

Measure the fluorescence of the LNP sample before and after lysis with a surfactant (e.qg.,
0.5% Triton X-100).

The encapsulation efficiency is calculated as: ((Total RNA fluorescence - Free RNA
fluorescence) / Total RNA fluorescence) * 100%.

. Zeta Potential:

Dilute the LNP formulation in a low-salt buffer (e.g., 10 mM NaCl).
Measure the zeta potential using Laser Doppler Velocimetry.

Protocol 3: In Vitro Transfection Efficiency

Materials:

HEK?293T cells or other suitable cell line

Complete cell culture medium

MRNA-LNPs encoding a reporter protein (e.g., Luciferase)

Luciferase assay reagent

Luminometer
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Procedure:

o Cell Seeding:

o Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of
transfection.

o Incubate overnight at 37°C and 5% CO2.

e Transfection:

o Dilute the mRNA-LNPs to the desired concentrations in fresh cell culture medium.

o Remove the old medium from the cells and add the medium containing the mRNA-LNPs.

o Incubate for 24-48 hours.

e Quantification of Protein Expression:

[e]

Lyse the cells according to the luciferase assay manufacturer's protocol.

o

Add the luciferase substrate to the cell lysate.

[¢]

Measure the luminescence using a luminometer.

o

Normalize the results to the total protein concentration in each well.

Visualizations

Experimental Workflow for LNP Formulation and
Evaluation
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Caption: Workflow for mRNA-LNP formulation and evaluation.

Cellular Uptake and Endosomal Escape Pathway
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Caption: Cellular uptake and endosomal escape of pSar-LNPs.

» To cite this document: BenchChem. [Application Notes and Protocols for N-dodecyl-pSar25
in MRNA Vaccine Development]. BenchChem, [2025]. [Online PDF]. Available at:
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[https://www.benchchem.com/product/b15591769#n-dodecyl-psar25-in-the-development-of-
mrna-vaccines]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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